(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride
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Overview
Description
(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound to produce various derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted cyclohexylamines, cyclohexanones, and cyclohexanols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its therapeutic potential in treating various medical conditions, including neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(aminomethyl)-1-methylcyclohexan-1-ol
- (1S,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol
- (1S,2S)-2-(aminomethyl)-1-methylcyclohexan-1-ol
Uniqueness
(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry allows for selective interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H18ClNO |
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Molecular Weight |
179.69 g/mol |
IUPAC Name |
(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(10)5-3-2-4-7(8)6-9;/h7,10H,2-6,9H2,1H3;1H/t7-,8-;/m1./s1 |
InChI Key |
PPCAQDFHSSUSTM-SCLLHFNJSA-N |
Isomeric SMILES |
C[C@]1(CCCC[C@@H]1CN)O.Cl |
Canonical SMILES |
CC1(CCCCC1CN)O.Cl |
Origin of Product |
United States |
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